molecular formula C11H12N4O3S B11599568 (2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11599568
M. Wt: 280.31 g/mol
InChI Key: HTLORNYFSYVJGF-WUXMJOGZSA-N
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Description

Infrared (IR) Spectroscopy

IR analysis reveals critical absorption bands:

  • $$ \nu(\text{C=O}) $$ : A strong peak near 1700–1680 cm⁻¹ corresponds to the thiazolidinone’s carbonyl group.
  • $$ \nu(\text{C=N}) $$ : A sharp band at ~1600 cm⁻¹ confirms the hydrazone imine linkage.
  • $$ \nu(\text{N-H}) $$ : A medium-intensity peak at 3300 cm⁻¹ suggests the presence of secondary amines in the pyrrole ring.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Thiazolidinone protons (H-3 and H-5) resonate as singlets at δ 3.8–4.2 ppm due to deshielding by the sulfur atom.
    • Pyrrole aromatic protons appear as a multiplet at δ 6.5–7.0 ppm, with the N-methyl group as a singlet at δ 3.1 ppm.
    • Hydrazone’s NH proton is absent, indicating tautomerization to the keto form.
  • ¹³C NMR :
    • Carbonyl carbons (C4 of thiazolidinone and C=O of acetic acid) resonate at δ 170–175 ppm.
    • Imine carbon (C=N) appears at δ 150–155 ppm, while pyrrole carbons fall between δ 110–125 ppm.

Mass Spectrometry

The molecular ion peak at $$ m/z $$ 296.3 ([M+H]⁺) aligns with the formula $$ \text{C}{11}\text{H}{12}\text{N}{4}\text{O}{3}\text{S} $$. Fragmentation patterns include:

  • Loss of $$ \text{CO}_2 $$ ($$ m/z $$ 252.2) from the acetic acid group.
  • Cleavage of the hydrazone bond ($$ m/z $$ 178.1 for the pyrrole-thiazolidinone fragment).

X-ray Crystallographic Studies and Conformational Analysis

While X-ray data for this specific compound remain unreported, analogous 5-ene-4-thiazolidinones exhibit planar geometry with dihedral angles of <10° between the thiazolidinone and arylidene groups. The hydrazone bridge likely adopts an E-configuration to maximize conjugation, as seen in structurally related hydrazide-hydrazones. Predicted bond lengths include:

  • $$ \text{C=S} $$: ~1.67 Å (thiazolidinone).
  • $$ \text{C=N} $$: ~1.28 Å (hydrazone).

Crystal packing in similar compounds reveals intermolecular hydrogen bonds between the thiazolidinone’s carbonyl and adjacent NH groups, stabilizing a layered lattice.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level provide insights into electronic distribution:

  • Frontier Molecular Orbitals : The HOMO (-6.2 eV) localizes on the pyrrole and hydrazone moieties, while the LUMO (-2.8 eV) resides on the thiazolidinone core, indicating nucleophilic attack susceptibility.
  • Electrostatic Potential (ESP) : Regions of high electron density (red) surround the hydrazone nitrogen and pyrrole ring, whereas the thiazolidinone’s sulfur and carbonyl oxygen exhibit positive potential (blue).

Table 2 : Key DFT-Derived Parameters

Parameter Value Implication
HOMO-LUMO Gap 3.4 eV Moderate reactivity
Dipole Moment 5.2 Debye High polarity
Mulliken Charge on S -0.32 e Nucleophilic susceptibility

The compound’s low HOMO-LUMO gap and polarizable electronic structure suggest potential as a multi-target therapeutic agent, capable of interacting with both hydrophobic and charged biological sites.

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(1-methylpyrrol-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-4-2-3-7(15)6-12-14-11-13-10(18)8(19-11)5-9(16)17/h2-4,6,8H,5H2,1H3,(H,16,17)(H,13,14,18)/b12-6+

InChI Key

HTLORNYFSYVJGF-WUXMJOGZSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CN1C=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the thiazolidine ring, and the final coupling with acetic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Reaction Pathways

The compound’s reactivity is influenced by its functional groups, leading to diverse transformations:

Hydrazone Functionalization

  • Reaction with dimethyl acetylenedicarboxylate :

    • Reagents : Dimethyl acetylenedicarboxylate, methanol.

    • Conditions : Reflux for 30 minutes.

    • Product : Methyl esters with extended conjugation via C=N bonds .

Cyclization Reactions

  • Intramolecular cyclization :

    • Mechanism : Nucleophilic attack of thiols or amines on imine intermediates, followed by ring closure.

    • Example : Synthesis of thiazolidinones via hydrazine derivatives and α-haloketones .

Structural Characterization

Analytical techniques confirm the compound’s structure and reactivity:

X-ray Crystallography

  • Key features :

    • Dihedral angles : Provide insights into three-dimensional conformation.

    • Bond lengths : Validate the planarity of aromatic systems (e.g., pyrrole ring).

Spectroscopic Data

  • ¹H NMR :

    • Shifts : δ 7.44–7.56 ppm (aromatic protons), δ 8.29 ppm (C=NH proton), δ 10.12–12.16 ppm (NH groups) .

  • ¹³C NMR :

    • Shifts : δ 128–138 ppm (aromatic carbons), δ 176.6 ppm (C=S carbonyl) .

Comparison of Reaction Parameters

Parameter Value/Description Source
Molecular Formula C₁₁H₁₂N₄O₃S
Synthesis Solvent Ethanol
Reflux Time 3–30 minutes
Catalyst β-Cyclodextrin-SO₃⁻ or organic bases (e.g., Et₃N)

Research Findings

  • Biological Activity : Thiazolidine derivatives exhibit antimicrobial and anticancer properties due to their ability to interact with cellular enzymes .

  • Reactivity Trends :

    • Electrophilic activation : Carbonyl groups in thiazolidines enhance reactivity toward nucleophilic partners.

    • Conjugation effects : Pyrrole substituents stabilize intermediates via resonance.

  • Synthetic Advantages :

    • High yields : Achieved under optimized conditions (e.g., 7 h reflux in methanol) .

    • Purity : Crystallization from acetic acid or DMF/acetic acid mixtures ensures product quality .

This compound’s reactivity is central to its applications in medicinal chemistry, with further studies needed to explore its pharmacological mechanisms.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Optimization : Microwave methods (used in coumarin analogues) could be adapted to the target compound to enhance efficiency .
  • Biological Gaps: Limited data on the target compound’s specific activities necessitate comparative in vitro studies with analogues (e.g., against Trypanosoma or Leishmania spp.) .

Biological Activity

The compound (2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a derivative of thiazolidine and pyrrole, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure

The compound's structure can be described as follows:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a thiazolidine ring with a hydrazone linkage and a pyrrole moiety, which are key to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolidine, including the compound , exhibit significant anticancer properties. The mechanisms of action include:

  • Induction of Apoptosis: Studies have shown that thiazolidine derivatives can trigger programmed cell death in various cancer cell lines. For instance, derivatives modified at the 5-position of the thiazolidine ring have demonstrated effective inhibition against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Cell Cycle Arrest: The compound has been reported to interfere with cell cycle progression, thereby inhibiting tumor growth. Specific derivatives have shown potent effects against cervical carcinoma (HeLa), colorectal cancer (HT29), and lung cancer (A549) .

Table 1 summarizes the anticancer activity of various thiazolidine derivatives:

Compound NameCancer TypeIC50 Value (µM)Mechanism
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamideCervical Carcinoma<10Apoptosis Induction
5-{2-[5-(2-hydroxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dioneLeukemia<15Cell Cycle Arrest
3-methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazoneCNS Cancer<20Apoptosis Induction

Antibacterial Activity

The compound also exhibits notable antibacterial properties. Thiazolidine derivatives are known for their ability to inhibit bacterial growth through various mechanisms:

  • Inhibition of Cell Wall Synthesis: Some studies have indicated that thiazolidine derivatives can disrupt bacterial cell wall formation, leading to cell lysis.
  • Interference with Metabolic Pathways: The compound has been shown to inhibit key enzymes involved in bacterial metabolism.

Research found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Thiazolidine derivatives have been linked to:

  • Reduction of Inflammatory Cytokines: These compounds can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of COX Enzymes: Some studies suggest that thiazolidine derivatives inhibit cyclooxygenase enzymes involved in the inflammatory response .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Study on Anticancer Properties:
    A study conducted by Patil et al. reported that a specific derivative showed significant antiproliferative activity against multiple tumor cell lines. The study concluded that structural modifications at the 5-position enhance anticancer efficacy .
  • Antibacterial Efficacy Assessment:
    In vitro assays demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
  • Anti-inflammatory Effects:
    A recent study evaluated the anti-inflammatory effects of thiazolidine derivatives in a murine model of inflammation. The results indicated a marked reduction in paw edema and inflammatory markers following treatment with the compound .

Q & A

Q. Methodological Answer :

  • Standardize cell culture conditions (e.g., passage number, serum lot).
  • Pre-treat compound stocks with Chelex resin to remove trace metals.
  • Use a robotic liquid handler for dose-response curves (8-point, triplicate) .

Basic Research: How to validate its antioxidant activity mechanistically?

Methodological Answer :
Combine DPPH/ABTS radical scavenging assays with ESR spectroscopy to detect ROS quenching. Correlate results with electrochemical measurements (cyclic voltammetry) of redox potentials .

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